(1R,2R)-N-((S)-1-(4-(5-Bromo-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidin-1-yl)propan-2-yl)-2-phenylcyclopropanecarboxamide
Overview
Description
VU0359595 has been shown to selectively inhibit the PLD1 isoform at nM levels (see data below).
VU0359595, also known as ML-270 and CID-53361951, is an inhibitor of PLD1 (IC50 = 3.7 nM). Downregulation of PLD1 and exposure to the PLD1 inhibitor VU0359595 attenuated PLD activity and strongly reduced the mitogenic activity of serum and IGF-1. Phospholipase D is a target for inhibition of astroglial proliferation by ethanol.
Scientific Research Applications
Synthesis of Heterocyclic Compounds : Research involving the synthesis and identification of heterocyclic compounds, including oxazepine, pyrazole, and isoxazole derivatives, has been conducted. These compounds were prepared through reactions involving 2-aminobenzaldehyde and other intermediates, highlighting the complex chemical processes involved in synthesizing such compounds (Adnan, Hassan, & Thamer, 2014).
Antibacterial and Anticancer Properties : The synthesis of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide demonstrated moderate to significant antibacterial activity (Khalid et al., 2016). Additionally, benzimidazoles bearing an oxadiazole nucleus were synthesized and showed significant in vitro anticancer activity (Rashid, Husain, & Mishra, 2012).
Phospholipase D Inhibition : Research on phospholipase D (PLD) inhibitors involved compounds with structural similarities to the mentioned compound. These inhibitors showed effectiveness in reducing oxygen generation in stimulated rat neutrophils (Tsai et al., 2013).
Pharmacokinetics of Anaplastic Lymphoma Kinase Inhibitors : The compound was studied in the context of its role in the pharmacokinetics of novel anaplastic lymphoma kinase inhibitors. The study focused on enzymatic hydrolysis, clearance, and half-life, providing insights into its application in cancer treatment (Teffera et al., 2013).
Anti-arrhythmic Activity : Piperidine-based compounds, including derivatives of 1,3-thiazole, 1,3,4-thiadiazole, and 1,3-thiazolo[2,3-c]-1,2,4-triazole, were synthesized and evaluated for their anti-arrhythmic activity (Abdel‐Aziz, Abdel-Wahab, El-Sharief, & Abdulla, 2009).
Anti-inflammatory Properties : Various piperidine-based compounds were synthesized and evaluated for their anti-inflammatory properties, highlighting the potential medical applications of these compounds (Ahmed, Molvi, & Khan, 2017).
properties
IUPAC Name |
(1R,2R)-N-[(2S)-1-[4-(5-bromo-2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]propan-2-yl]-2-phenylcyclopropane-1-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29BrN4O2/c1-16(27-24(31)21-14-20(21)17-5-3-2-4-6-17)15-29-11-9-19(10-12-29)30-23-8-7-18(26)13-22(23)28-25(30)32/h2-8,13,16,19-21H,9-12,14-15H2,1H3,(H,27,31)(H,28,32)/t16-,20-,21+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSVNNLRZCJAYTQ-ORYQWCPZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCC(CC1)N2C3=C(C=C(C=C3)Br)NC2=O)NC(=O)C4CC4C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN1CCC(CC1)N2C3=C(C=C(C=C3)Br)NC2=O)NC(=O)[C@@H]4C[C@H]4C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29BrN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2R)-N-((S)-1-(4-(5-Bromo-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidin-1-yl)propan-2-yl)-2-phenylcyclopropanecarboxamide |
Citations
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